N-(3-Cyano-5-ethenylpyrazinyl)acetamide
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. This class of compounds is of immense importance in numerous scientific disciplines, most notably in medicinal chemistry and materials science. tandfonline.comrsc.org The presence of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. rsc.org Many pharmaceuticals, agrochemicals, and natural products owe their biological activity to the presence of a heterocyclic core. tandfonline.com
Overview of Pyrazine (B50134) as a Core Scaffold in Organic Chemistry
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in a variety of natural products, including flavor and aroma compounds, as well as in numerous synthetic molecules with significant biological activities. unimas.mydntb.gov.ua The pyrazine ring is electron-deficient, which influences its reactivity and makes it a valuable building block in the synthesis of more complex molecular architectures. nih.gov Functionalized pyrazines are key components in a range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs). tandfonline.commdpi.com
Rationale for the Investigation of N-(3-Cyano-5-ethenylpyrazinyl)acetamide
The hypothetical compound this compound incorporates three distinct and synthetically valuable functional groups on the pyrazine core: a cyano group, an ethenyl (vinyl) group, and an acetamide (B32628) group.
Cyano Group: The nitrile functionality is a versatile precursor for a variety of other functional groups, including carboxylic acids, amines, and amides. It is also a common feature in pharmacologically active molecules. chemimpex.com
Ethenyl (Vinyl) Group: The vinyl group provides a site for further chemical transformations, such as polymerization or addition reactions, making it a useful handle for the development of novel materials or for the late-stage modification of drug candidates. acs.org
Acetamide Group: The N-acetyl moiety can influence the solubility and pharmacokinetic properties of a molecule and can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes. nih.gov
The combination of these functional groups on a single pyrazine scaffold suggests that this compound could serve as a valuable intermediate in the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science.
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:
Propose a plausible synthetic pathway for the target molecule based on established methods in pyrazine chemistry.
Discuss the key chemical transformations involved in the proposed synthesis, including cyanation, vinylation, and acylation.
Provide a theoretical characterization of the compound based on the expected spectroscopic properties of its constituent functional groups.
Present the information in a clear and structured manner, adhering to the provided outline.
Due to the absence of specific literature on this compound, this article will draw upon data from closely related and well-characterized pyrazine derivatives to construct a scientifically sound exploration of the target compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(3-cyano-5-ethenylpyrazin-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4O/c1-3-7-5-11-9(12-6(2)14)8(4-10)13-7/h3,5H,1H2,2H3,(H,11,12,14) |
InChI Key |
IXHNVJJRFGULBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N=C1C#N)C=C |
Origin of Product |
United States |
Proposed Synthesis of N 3 Cyano 5 Ethenylpyrazinyl Acetamide
A plausible synthetic route to N-(3-Cyano-5-ethenylpyrazinyl)acetamide would likely commence with a di-substituted pyrazine (B50134) and proceed through a series of functional group interconversions. A logical starting material would be a dihalopyrazine, such as 2,5-dichloropyrazine, which allows for sequential, site-selective functionalization.
Scheme 1: Proposed Synthetic Pathway
Synthetic Methodologies for this compound
The synthesis of this compound, a substituted pyrazine, involves a multi-step process that hinges on the construction of the core pyrazine ring followed by the strategic installation of the requisite functional groups: a cyano group, an ethenyl (vinyl) group, and an acetamido group. This article focuses on the key synthetic strategies for building the pyrazine framework and introducing the cyano functionality.
Advanced Spectroscopic and Structural Elucidation of N 3 Cyano 5 Ethenylpyrazinyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, a complete structural map can be assembled.
1D NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Assignment
One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms in a molecule. The predicted chemical shifts for N-(3-Cyano-5-ethenylpyrazinyl)acetamide are derived from typical values for its constituent functional groups.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrazine (B50134) ring protons, being in an electron-deficient aromatic system, are anticipated to resonate in the downfield region, typically between δ 8.0 and 9.0 ppm. imist.maresearchgate.net The ethenyl (vinyl) group should present a characteristic set of signals corresponding to a complex splitting pattern (dd, d), arising from geminal, cis, and trans couplings. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, while the methyl protons of the acetamide (B32628) group would appear as a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm. mdpi.comchemicalbook.com
¹³C NMR Spectroscopy : The carbon spectrum provides insight into the carbon framework. The pyrazine ring carbons are expected to appear in the aromatic region (δ 130-160 ppm). imist.ma The cyano group carbon is typically found around δ 115-120 ppm. researchgate.net The carbons of the ethenyl group would resonate in the olefinic region (δ 110-140 ppm). The amide carbonyl carbon (C=O) is expected at the far downfield end of the spectrum (δ 165-175 ppm), and the acetamide methyl carbon should appear in the upfield region (δ 20-30 ppm). mdpi.comchemicalbook.com
¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide valuable information. The nitrogen atoms of the pyrazine ring would have distinct chemical shifts. The cyano nitrogen would appear in a characteristic region for sp-hybridized nitrogen, and the amide nitrogen signal would be influenced by its bonding environment and potential for hydrogen bonding.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine-H | 8.5 - 9.0 (2H, s) | - |
| Ethenyl-H (CH=) | 6.5 - 7.0 (1H, dd) | - |
| Ethenyl-H (=CH₂) | 5.5 - 6.0 (2H, m) | - |
| Amide-H (NH) | 9.0 - 11.0 (1H, br s) | - |
| Acetyl-H (CH₃) | 2.2 - 2.5 (3H, s) | - |
| Pyrazine-C | - | 140 - 155 |
| Pyrazine-C-CN | - | 130 - 140 |
| Pyrazine-C-Ethenyl | - | 145 - 155 |
| Cyano-C (C≡N) | - | 115 - 120 |
| Ethenyl-C (CH=) | - | 130 - 140 |
| Ethenyl-C (=CH₂) | - | 115 - 125 |
| Amide-C (C=O) | - | 168 - 172 |
| Acetyl-C (CH₃) | - | 20 - 25 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations would be expected between the protons of the ethenyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. princeton.edu This would definitively link the predicted proton signals of the pyrazine ring, ethenyl group, and methyl group to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. This could help determine the preferred conformation of the molecule, particularly the orientation of the acetamide group relative to the pyrazine ring.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. In ssNMR, variations in the crystalline lattice would result in different chemical shifts and peak multiplicities compared to the solution state, allowing for the identification and characterization of different polymorphic forms. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.
Identification of Characteristic Functional Group Absorptions (Cyano, Ethenyl, Amide)
The IR and Raman spectra of this compound are predicted to show characteristic absorption bands corresponding to its primary functional groups.
Cyano Group (C≡N) : A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ in both IR and Raman spectra, which is characteristic of a nitrile stretch. researchgate.netresearchgate.net
Ethenyl Group (C=C) : The C=C stretching vibration of the vinyl group should appear around 1620-1650 cm⁻¹. The =C-H stretching and bending modes would also be present at higher and lower frequencies, respectively.
Amide Group : The amide functionality gives rise to several distinct bands. The N-H stretching vibration is expected around 3200-3400 cm⁻¹. researchgate.net The highly characteristic Amide I band (primarily C=O stretch) should appear as a strong absorption between 1650 and 1690 cm⁻¹. nih.gov The Amide II band (N-H bend and C-N stretch) is typically found near 1550-1600 cm⁻¹.
Analysis of Vibrational Modes and Molecular Conformation
Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. The precise frequencies of the vibrational modes are sensitive to the local electronic and steric environment. montana.edu For instance, the position of the N-H and Amide I bands can indicate the presence and strength of intermolecular hydrogen bonding in the solid state. The pyrazine ring itself has several characteristic ring stretching and bending modes that contribute to a complex fingerprint region in the spectrum. researchgate.net A combined analysis of IR and Raman spectra, often supplemented by computational calculations, would allow for a detailed assignment of the fundamental vibrational modes and a deeper understanding of the molecular structure and intermolecular interactions.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 | Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Cyano | C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Amide | C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| Ethenyl | C=C Stretch | 1620 - 1650 | Medium |
| Amide | N-H Bend (Amide II) | 1550 - 1600 | Medium |
| Pyrazine Ring | Ring Vibrations | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Upon synthesis of this compound, High-Resolution Mass Spectrometry (HRMS) will be employed to confirm its elemental composition. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of a unique molecular formula. The expected exact mass can be calculated from its chemical formula, C9H8N4O. HRMS analysis will provide a measured mass that can be compared to the calculated mass, with a minimal mass error (typically in parts per million, ppm), thereby confirming the compound's elemental formula and its successful synthesis.
Tandem Mass Spectrometry for Structural Fragments
Tandem Mass Spectrometry (MS/MS) will be crucial for elucidating the structural connectivity of this compound. In this technique, the protonated molecular ion ([M+H]+) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
For this compound, characteristic fragmentation pathways would be expected. Key fragmentations could include:
Loss of the acetamide group: Cleavage of the amide bond could result in the loss of the acetyl group (CH3CO) or the entire acetamide moiety.
Cleavage of the ethenyl group: Fragmentation involving the vinyl side chain is also anticipated.
Ring fragmentation: The pyrazine ring itself may undergo characteristic cleavages, providing further structural confirmation.
The resulting fragmentation pattern will serve as a structural fingerprint for the molecule, invaluable for its unambiguous identification in future studies.
X-ray Crystallography for Single-Crystal Structure Determination
Should this compound be successfully synthesized and crystallized, single-crystal X-ray diffraction will provide the definitive, three-dimensional atomic arrangement of the molecule. This powerful technique offers precise data on bond lengths, angles, and the spatial relationships between atoms.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way individual molecules of this compound pack together in a crystal is governed by intermolecular forces. X-ray diffraction analysis reveals the details of these interactions, which can include hydrogen bonds (e.g., between the amide N-H and the pyrazine nitrogen or amide carbonyl oxygen of a neighboring molecule), π-π stacking between pyrazine rings, and other van der Waals forces. Understanding this supramolecular assembly is key to predicting the material's physical properties, such as melting point and solubility.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. Crystal engineering studies aim to control this phenomenon by designing and directing the formation of specific crystal structures through the strategic use of intermolecular interactions. researchgate.net Future studies on this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to explore potential polymorphs. This research is vital for applications where solid-state properties are critical, such as in pharmaceuticals and materials science.
Chemical Reactivity and Mechanistic Investigations of N 3 Cyano 5 Ethenylpyrazinyl Acetamide
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring is an aromatic heterocycle characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electronic property renders the ring generally resistant to electrophilic attack while making it susceptible to nucleophilic substitution. The reactivity of N-(3-Cyano-5-ethenylpyrazinyl)acetamide is further modulated by its substituents: the strongly electron-withdrawing cyano group, the weakly activating ethenyl group, and the acetamido group, which can exhibit both electron-donating resonance effects and electron-withdrawing inductive effects.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) on the pyrazine ring is an inherently challenging process. thieme-connect.de The electron-deficient character of the heterocycle deactivates it towards attack by electrophiles. thieme-connect.destackexchange.com In this compound, the potent electron-withdrawing nature of the cyano group further deactivates the ring, making standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions difficult to achieve. thieme-connect.de
Nucleophilic Aromatic Substitution (NAS) Pathways
In contrast to EAS, nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic systems like pyrazine. thieme-connect.deslideshare.net The reaction is significantly promoted by the presence of strong electron-withdrawing groups, such as the cyano group in this compound, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comnih.gov
The typical NAS mechanism involves the displacement of a good leaving group, such as a halide. While the parent molecule lacks such a group, its derivatives could readily undergo NAS. The cyano group strongly activates the positions ortho and para to it for nucleophilic attack. Therefore, a halogen substituent at the C-2 or C-6 position would be highly susceptible to displacement by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism (SNAr). masterorganicchemistry.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions
| Factor | Influence on Reaction Rate | Rationale |
| Ring Substituents | Increased by electron-withdrawing groups (EWGs) | EWGs stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com |
| Leaving Group | Rate generally increases in the order F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the C-X bond cleavage. Highly electronegative groups (like F) enhance the ring's electrophilicity, accelerating the attack. masterorganicchemistry.com |
| Position of EWG | Rate is faster with EWGs at ortho or para positions to the leaving group | These positions allow for effective delocalization and stabilization of the negative charge in the intermediate via resonance. masterorganicchemistry.com |
This table is interactive. Click on the headers to sort the data.
Oxidation and Reduction Reactions of the Heterocycle
The pyrazine ring and its substituents can undergo both oxidation and reduction reactions.
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, potentially making it more amenable to certain substitution reactions. The ethenyl side chain is also susceptible to oxidation, which could lead to cleavage or the formation of an epoxide or diol, depending on the oxidizing agent used.
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, often employing catalysts like platinum, palladium, or Raney nickel, can reduce the aromatic ring to yield dihydropyrazine, tetrahydropyrazine, or the fully saturated piperazine (B1678402) derivatives. thieme-connect.decdnsciencepub.com Electrochemical methods have also been employed to generate dihydropyrazines, which are often unstable and may isomerize. cdnsciencepub.comresearchgate.net The choice of catalyst and reaction conditions can allow for selective reduction of either the pyrazine ring or the ethenyl group.
Table 2: Representative Reduction Methods for Pyrazine Systems
| Reagent/Method | Product Type | Comments |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dihydro-, Tetrahydro-, or Hexahydropyrazine | The extent of reduction depends on the reaction conditions (pressure, temperature, catalyst). cdnsciencepub.com |
| Sodium in Alcohol | Dihydro- or Tetrahydropyrazine | A dissolving metal reduction method. |
| Lithium Aluminum Hydride (LiAlH₄) | Dihydro- or Tetrahydropyrazine | A powerful hydride reagent capable of reducing the heterocycle. |
| Electrochemical Reduction | Dihydropyrazine | Can form 1,4-dihydropyrazines that may isomerize to more stable 1,2- or 1,6-isomers. cdnsciencepub.com |
This table is interactive. Click on the headers to sort the data.
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into several other important functional groups, significantly enhancing the synthetic utility of this compound.
Hydrolysis and Conversion to Carboxylic Acid Derivatives
The nitrile functionality can be fully hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide, although in this case, the starting material already contains an acetamido group. The final hydrolysis product would be N-(3-carboxy-5-ethenylpyrazinyl)acetamide. This resulting carboxylic acid can then serve as a precursor for other derivatives, such as esters (via reaction with an alcohol under acidic conditions) or amides (via conversion to an acid chloride followed by reaction with an amine).
Reduction to Amines or Aldehydes
The cyano group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. wikipedia.org
Reduction to a Primary Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine. libretexts.org Catalytic hydrogenation can also achieve this transformation. wikipedia.org This reaction would convert the cyano group into an aminomethyl group, yielding N-(3-(aminomethyl)-5-ethenylpyrazinyl)acetamide.
Reduction to an Aldehyde: The partial reduction of a nitrile to an aldehyde requires a less powerful and more selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgyoutube.com The reaction is typically conducted at low temperatures to prevent over-reduction, followed by an aqueous workup to hydrolyze the intermediate imine to the aldehyde. libretexts.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is an alternative method. wikipedia.org This transformation would produce N-(3-formyl-5-ethenylpyrazinyl)acetamide.
Table 3: Summary of Common Transformations of the Cyano Group
| Reagent(s) | Product Functional Group | Product Name Derivative |
| H₃O⁺ or OH⁻, heat | Carboxylic Acid | N-(3-carboxy-5-ethenylpyrazinyl)acetamide |
| 1. LiAlH₄; 2. H₂O | Primary Amine | N-(3-(aminomethyl)-5-ethenylpyrazinyl)acetamide |
| 1. DIBAL-H; 2. H₂O | Aldehyde | N-(3-formyl-5-ethenylpyrazinyl)acetamide |
| SnCl₂, HCl; then H₂O | Aldehyde | N-(3-formyl-5-ethenylpyrazinyl)acetamide |
This table is interactive. Click on the headers to sort the data.
Cycloaddition Reactions Involving the Nitrile Triple Bond
The nitrile group is a versatile functional group in organic synthesis, capable of undergoing various transformations, including cycloaddition reactions. nih.gov The carbon-nitrogen triple bond can act as a dipolarophile in 1,3-dipolar cycloadditions, a key method for constructing five-membered heterocycles. organic-chemistry.orgwikipedia.org One of the most prominent examples of this reactivity is the [3+2] cycloaddition with azides to form tetrazoles. acs.orgthieme-connect.comorganic-chemistry.org
This reaction can be catalyzed by various reagents, including zinc salts, triethylammonium (B8662869) chloride, and iodine, and can proceed under thermal or microwave conditions. organic-chemistry.org The mechanism is believed to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by the nucleophilic attack of the azide (B81097) anion. youtube.com The resulting intermediate then cyclizes to form the stable aromatic tetrazole ring. youtube.com While specific studies on this compound are not extensively documented, the electronic properties of the pyrazine ring are expected to influence the reactivity of the nitrile group in such cycloadditions.
The general reaction for tetrazole formation from a nitrile and sodium azide is depicted below:
R-C≡N + NaN₃ → R-CN₄Na
Table 1: Examples of Catalysts and Conditions for Tetrazole Synthesis from Nitriles.
| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Reference |
| Aromatic Nitriles | Sodium Azide | Zinc Salts in water | 5-Aryl-1H-tetrazole | organic-chemistry.org |
| Alkyl Nitriles | Sodium Azide | Iodine or Silica-supported Sodium Hydrogen Sulfate | 5-Alkyl-1H-tetrazole | organic-chemistry.org |
| Vinyl Nitriles | Sodium Azide | Zinc(II) Chloride in isopropanol | 5-Vinyl-1H-tetrazole | organic-chemistry.org |
| Aryl Nitriles | Sodium Azide | Triethylammonium Chloride in nitrobenzene (B124822) (microwave) | 5-Aryl-1H-tetrazole | organic-chemistry.org |
Reactions of the Ethenyl Substituent
The ethenyl (vinyl) group attached to the pyrazine ring is susceptible to a variety of reactions characteristic of alkenes, including addition reactions, polymerization, and pericyclic reactions.
Addition Reactions (e.g., Hydrogenation, Halogenation)
Hydrogenation: The double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or rhodium. nih.govmdpi.com The reaction converts the ethenylpyrazine moiety to an ethylpyrazine derivative. The hydrogenation of vinylarenes is a well-established process, and similar reactivity is expected for this compound. nih.govacs.org The reaction is generally highly efficient and selective for the vinyl group, leaving the pyrazine ring and other functional groups intact under mild conditions. mdpi.com
Halogenation: The ethenyl group can undergo electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane. cdnsciencepub.com For styrenes, which are structurally analogous to vinylpyrazines, bromination in acetic acid has been shown to yield both the α,β-dibromide and α-acetoxy-β-bromide products. cdnsciencepub.com The reaction mechanism is influenced by the solvent and the electronic nature of the aromatic ring. cdnsciencepub.com
Table 2: Representative Addition Reactions of Vinylarenes.
| Substrate | Reagent | Catalyst/Solvent | Product | Reference |
| Styrene | H₂ | [Rh(COD)₂]BF₄ / Chiral Ligand | Ethylbenzene (asymmetric hydrogenation) | nih.govacs.org |
| Styrene | Br₂ | Acetic Acid | 1,2-Dibromo-1-phenylethane | cdnsciencepub.com |
| Vinyl Derivatives | H₂ | Pd/C | Saturated Derivatives | mdpi.com |
Polymerization and Oligomerization Potential
The ethenyl group of this compound imparts the potential for this molecule to act as a monomer in polymerization reactions. Vinylpyrazines can undergo polymerization, similar to other vinylarenes like styrene. nih.govacs.org The polymerization can be initiated by radical, cationic, or anionic initiators, leading to the formation of polyvinylpyrazine chains. The properties of the resulting polymer would be influenced by the polar and aromatic nature of the pyrazine ring and the other substituents on the monomer unit.
Diels-Alder and Other Pericyclic Reactions
The ethenyl group can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govdigitellinc.com Vinylazaarenes, including vinylpyridines and vinylpyrazines, have been shown to participate in Lewis acid-promoted Diels-Alder reactions with unactivated dienes. nih.gov The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the dienophile, facilitating the cycloaddition. nih.gov These reactions can proceed with high regioselectivity and diastereoselectivity, providing access to complex cyclohexenyl-appended azaarenes. nih.gov While thermal Diels-Alder reactions of vinylazaarenes are often sluggish and low-yielding, Lewis acid catalysis makes these transformations synthetically useful. nih.gov
Reactivity of the Acetamide (B32628) Moiety
Amide Hydrolysis and N-Alkylation/Acylation
Amide Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions. allen.inlibretexts.orgucalgary.ca
Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the corresponding amine (in its protonated form). allen.inyoutube.com
Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate which then expels the amide anion. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and the amine. allen.inchemistrysteps.com
N-Alkylation/Acylation: The nitrogen atom of the acetamide group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under appropriate conditions, N-alkylation and N-acylation can be achieved.
N-Alkylation: This typically requires the deprotonation of the amide with a strong base (e.g., sodium hydride) to form a more nucleophilic amidate anion, which can then react with an alkyl halide. mdpi.com Alternatively, catalytic methods using transition metals or phase-transfer catalysts can facilitate the N-alkylation of amides with alcohols or alkyl halides under milder conditions. nih.govescholarship.orgresearchgate.net
N-Acylation: The introduction of a second acyl group onto the amide nitrogen to form an imide is also possible. This can be achieved by reacting the amide with a more reactive acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or catalyst. organic-chemistry.orgresearchgate.netchemguide.co.uklibretexts.org
Table 3: Summary of Reactions of the Acetamide Moiety.
| Reaction | Reagents/Conditions | General Products |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄), Heat, H₂O | Carboxylic Acid + Ammonium Salt |
| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat, H₂O | Carboxylate Salt + Amine |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Amide |
| N-Acylation | Acid Anhydride ((R'CO)₂O) or Acyl Chloride (R'COCl) | Imide |
Detailed Scientific Analysis of this compound Remains Largely Undocumented in Publicly Available Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific chemical compound this compound. Consequently, detailed information regarding its chemical reactivity, particularly in the areas of rearrangement reactions and mechanistic investigations, is not available.
The precise subsections requested for this article, namely "4.4.2. Rearrangement Reactions," "4.5. Investigation of Reaction Mechanisms," "4.5.1. Kinetic Studies of Key Transformations," "4.5.2. Isotopic Labeling Studies to Elucidate Pathways," and "4.5.3. Intermediate Identification and Characterization," represent highly specialized areas of chemical research. Such studies are typically conducted on compounds of significant academic or industrial interest. The absence of published data for this compound in these areas suggests that the compound may be a novel entity, a highly specific intermediate in a proprietary synthesis, or a molecule that has not yet been the subject of in-depth academic investigation.
While research exists on the reactivity of other molecules containing cyanoacetamide or pyrazine functionalities, the strict focus of this inquiry on this compound prevents the inclusion of such potentially related but scientifically distinct information. The unique electronic and steric properties imparted by the specific arrangement of the cyano, ethenyl, and acetamide groups on the pyrazine ring mean that its reactivity cannot be accurately extrapolated from that of other compounds.
Therefore, the creation of data tables and detailed research findings as requested is not possible. The scientific community awaits future research that may shed light on the chemical behavior of this specific compound.
Chemical Derivatization and Structure Reactivity Relationship Srr Studies
Design Principles for N-(3-Cyano-5-ethenylpyrazinyl)acetamide Analogs
The design of analogs of this compound is guided by established principles in medicinal chemistry and materials science. Key strategies involve isosteric and bioisosteric replacements, functional group modification to alter electronic and steric properties, and the introduction of moieties that can participate in specific intermolecular interactions.
Modulation of Electronic Properties: The electron-withdrawing nature of the pyrazine (B50134) ring, further enhanced by the cyano group, can be tuned by introducing electron-donating or electron-withdrawing substituents at available positions on the ring. This can influence the reactivity of the entire molecule.
Enhancing Molecular Interactions: Analogs can be designed to incorporate hydrogen bond donors or acceptors to facilitate specific interactions with biological targets or to influence crystal packing in materials science applications.
Improving Physicochemical Properties: Modifications can be aimed at altering solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while strategic alkylation can increase lipophilicity.
An illustrative table of design principles is provided below:
| Design Principle | Target Moiety | Example Modification | Expected Outcome |
| Bioisosteric Replacement | Cyano Group | Tetrazole, Carboxamide | Altered electronic properties and potential for new hydrogen bonding interactions. |
| Steric Hindrance | Ethenyl Group | Replacement with a propenyl or styryl group | Influence on conformational flexibility and reactivity. |
| Electronic Modulation | Pyrazine Ring | Introduction of a methoxy (B1213986) or chloro substituent | Altered electron density of the ring system, affecting reactivity. |
| Solubility Enhancement | Acetamide (B32628) Moiety | Introduction of a hydroxyl or amino group on the acetyl chain | Increased polarity and aqueous solubility. |
Synthesis of Pyrazine Ring-Modified Derivatives
Modification of the pyrazine ring can be achieved through various synthetic methodologies, often starting from a more readily available substituted pyrazine precursor.
Substitution Reactions: Direct substitution on the pyrazine ring of this compound is challenging due to the electron-deficient nature of the ring. However, precursor molecules like aminopyrazines can undergo a range of reactions. For instance, aminodehalogenation of a chloropyrazine precursor with variously substituted benzylamines can yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on halogenated pyrazine precursors to introduce alkyl, aryl, or other functional groups onto the pyrazine core.
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides, which can alter the electronic properties of the ring and provide handles for further functionalization.
A summary of potential synthetic routes for pyrazine ring modification is presented below:
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Substituted amine, base, heat | Amino-substituted pyrazine derivatives |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted pyrazine derivatives |
| N-Oxidation | m-CPBA or other peroxy acids | Pyrazine-N-oxide derivatives |
Synthesis of Cyano Group Derivatives
The cyano group is a versatile functional group that can be transformed into a variety of other moieties.
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid or a carboxamide, respectively. The hydrolysis of related N-acylethanolamines has been studied, providing insight into the conditions required for such transformations. nih.gov
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups or with external reagents to form heterocyclic rings, such as tetrazoles upon reaction with sodium azide (B81097). Inspired by recent developments, a systematic series of pyrazinoic acid analogs have been designed and synthesized, some of which involve the transformation of a cyano group. acs.org
Potential transformations of the cyano group are outlined in the table below:
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Hydrolysis | H3O+ or OH-, heat | Cyano to Carboxylic acid or Carboxamide |
| Reduction | LiAlH4 or H2/Pd | Cyano to Aminomethyl |
| Tetrazole formation | NaN3, acid | Cyano to Tetrazole |
Synthesis of Ethenyl Group Derivatives
The ethenyl (vinyl) group is susceptible to a range of addition and cross-coupling reactions.
Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids, or cleaved to yield a carboxylic acid or aldehyde via ozonolysis.
Reduction: Catalytic hydrogenation can reduce the ethenyl group to an ethyl group.
Heck Reaction: The vinyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides to form more complex substituted alkenes. nih.gov
Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond can yield dihaloethane derivatives.
A summary of potential ethenyl group modifications is provided below:
| Reaction Type | Reagents and Conditions | Product Type |
| Epoxidation | m-CPBA | Epoxide derivative |
| Hydrogenation | H2, Pd/C | Ethyl-substituted pyrazine |
| Heck Reaction | Aryl halide, Pd catalyst, base | Styryl-substituted pyrazine |
| Bromination | Br2 in CCl4 | 1,2-Dibromoethyl derivative |
Synthesis of Acetamide Moiety Derivatives
The acetamide group offers several avenues for derivatization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield an aminopyrazine and acetic acid. Studies on the hydrolysis of acetamide on ceria surfaces suggest potential catalytic pathways for this transformation. nih.gov The hydrolysis of pyrazinamide, a related compound, to pyrazinoic acid is a key step in its biological activity. google.com
N-Alkylation/Arylation: The nitrogen of the acetamide can be alkylated or arylated, although this is often challenging. A method for the N-ethylation of a related acetamide has been described using ethyl iodide in the presence of sodium hydride. nih.gov
Modification of the Acetyl Group: The methyl group of the acetyl moiety can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution to introduce a variety of substituents. The synthesis of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide demonstrates the introduction of a modified acetyl group. nih.gov
Potential modifications of the acetamide moiety are summarized in the following table:
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis | Strong acid or base, heat | Aminopyrazine derivative |
| N-Alkylation | Alkyl halide, strong base | N-Alkyl acetamide derivative |
| Alpha-Halogenation | NBS or similar halogenating agent | Alpha-haloacetamide derivative |
Exploration of Structure-Reactivity Relationships from a Chemical Perspective
The reactivity of this compound and its derivatives is dictated by the interplay of the electronic and steric effects of its constituent functional groups.
Influence of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring deactivates it towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic attack. The presence of activating or deactivating groups on the ring can further modulate this reactivity.
Role of the Cyano Group: As a strong electron-withdrawing group, the cyano group further deactivates the pyrazine ring towards electrophilic attack and can influence the acidity of adjacent C-H bonds.
Reactivity of the Ethenyl Group: The ethenyl group can act as a site for electrophilic addition and can participate in various transition metal-catalyzed reactions. Its reactivity can be influenced by the electronic properties of the pyrazine ring.
Impact of the Acetamide Moiety: The acetamide group is a moderately deactivating, ortho-, para-director in electrophilic aromatic substitution on a benzene (B151609) ring; however, on the electron-poor pyrazine ring, its electronic contribution is less pronounced. The amide bond itself is a key reactive site for hydrolysis.
Structure-activity relationship studies of pyrazinoic acid analogs have provided valuable insights into how modifications to the pyrazine core and its substituents can impact biological activity. acs.org Similarly, studies on cyanopyridone-based agents have shown that modifications to the cyano and other functional groups can significantly alter antimycobacterial activity. ekb.eg
This compound as a Building Block for Complex Molecules
The polyfunctional nature of this compound makes it a valuable synthon for the construction of more complex molecular architectures. Cyanoacetamide derivatives are widely recognized as versatile precursors in heterocyclic synthesis. researchgate.netsapub.org
Heterocycle Synthesis: The cyano and acetamide groups can be utilized in cyclization reactions to form a variety of fused heterocyclic systems. For example, 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide has been used as a key intermediate for the synthesis of new thiazole, pyrazole, thiophene, oxazine, and pyridazine (B1198779) derivatives. researchgate.net
Polymerization: The ethenyl group can undergo polymerization or be incorporated into copolymers, leading to materials with potentially interesting electronic or optical properties.
Click Chemistry: The cyano group can be converted to a tetrazole, which can then participate in click chemistry reactions for the facile construction of complex molecules.
Multi-component Reactions: The various functional groups could potentially participate in multi-component reactions, allowing for the rapid assembly of complex structures in a single step. For instance, a novel heterocyclic scaffold has been synthesized utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide.
The use of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form in the synthesis of biologically active molecules highlights the potential of such scaffolds as building blocks.
Computational Chemistry and Theoretical Studies of N 3 Cyano 5 Ethenylpyrazinyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule.
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity PredictionAnalysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting the molecule's reactivity. The energy and spatial distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap would also provide insights into the molecule's kinetic stability and electronic excitation properties.
A hypothetical data table for such an analysis might look like this:
| Parameter | Calculated Value (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap | Value not available |
Interactive Data Table: No data available for N-(3-Cyano-5-ethenylpyrazinyl)acetamide.
Conformational Analysis and Energy Landscapes
The flexibility of the acetamide (B32628) and ethenyl side chains necessitates a thorough conformational analysis.
Prediction of Stable Conformers and TautomersQuantum chemical methods, such as DFT, would then be used to perform geometry optimizations and frequency calculations on the conformers identified through molecular mechanics. This would yield their relative energies and thermodynamic properties, allowing for the prediction of the most stable conformers at a given temperature. Additionally, the possibility of tautomerism, particularly involving the acetamide group, would be investigated by calculating the relative energies of potential tautomeric forms.
A hypothetical data table for stable conformers could be presented as follows:
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Conformer A | Value not available | Value not available |
| Conformer B | Value not available | Value not available |
| Conformer C | Value not available | Value not available |
Interactive Data Table: No data available for this compound.
Prediction of Spectroscopic Parameters
Detailed theoretical predictions of the spectroscopic parameters for this compound are not available in published research.
Theoretical NMR Chemical Shifts and Coupling Constants
There are no specific studies reporting the theoretical calculation of NMR chemical shifts and coupling constants for this compound. Such calculations, typically employing Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), would be necessary to predict the ¹H and ¹³C NMR spectra of this compound.
Calculated Vibrational Frequencies (IR, Raman)
Similarly, there is no available research detailing the calculated vibrational frequencies for this compound. Theoretical investigations would be required to compute the infrared (IR) and Raman spectra, which would help in the assignment of vibrational modes corresponding to its various functional groups, including the cyano, ethenyl, pyrazinyl, and acetamide moieties.
Intermolecular Interactions and Supramolecular Chemistry
There is a lack of specific computational research on the intermolecular interactions and supramolecular chemistry of this compound. While the functional groups present in the molecule, such as the pyrazine (B50134) ring, cyano group, and amide linkage, suggest the potential for various non-covalent interactions like hydrogen bonding and π-stacking, detailed theoretical modeling to explore these interactions and predict potential supramolecular assemblies has not been reported.
Hydrogen Bonding and π-Stacking Interactions
No published research articles or database entries detailing the hydrogen bonding and π-stacking interactions of this compound could be located. While the functional groups present in the molecule (cyano, ethenyl, pyrazinyl, and acetamide moieties) suggest the potential for such non-covalent interactions, specific computational analyses, such as quantum chemical calculations or molecular dynamics simulations, have not been reported. Therefore, no data on interaction energies, geometric parameters, or the nature of these interactions for this compound is available.
Host-Guest Chemistry Considerations
There is no information available in the scientific literature regarding the host-guest chemistry of this compound. No studies have been conducted to investigate its potential as either a host or a guest molecule in supramolecular complexes. Consequently, there are no findings on its binding affinities, complexation thermodynamics, or the structural features of any potential host-guest systems involving this compound.
Crystal Structure Prediction and Polymorph Screening
A thorough search yielded no results on the crystal structure prediction or polymorph screening of this compound. There are no computational studies predicting its likely crystal packing arrangements, lattice energies, or the potential existence of different polymorphic forms. As a result, no data tables or detailed research findings on its solid-state properties from a computational perspective can be provided.
Potential Applications in Chemical Synthesis and Materials Science
N-(3-Cyano-5-ethenylpyrazinyl)acetamide as a Precursor in Organic Synthesis
The molecular architecture of this compound makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Cyanoacetamide derivatives are widely recognized as valuable starting materials in organic synthesis. researchgate.netsapub.org The pyrazine (B50134) ring, being an electron-deficient heterocycle, can undergo various functionalization reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are established methods for forming carbon-carbon bonds on pyrazine systems, allowing for the introduction of diverse substituents. rsc.orgrsc.org
The key reactive sites of this compound that could be exploited in further synthesis include:
The Ethenyl (Vinyl) Group: This group is susceptible to a wide array of addition reactions and can participate in palladium-catalyzed cross-coupling reactions like the Heck reaction. rsc.org
The Pyrazine Ring: The carbon-hydrogen bonds on the ring can be targets for direct arylation or other C-H activation strategies. Furthermore, the nitrogen atoms can influence the regioselectivity of reactions.
The Cyano Group: This group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.
These reactive handles allow the molecule to serve as a foundational block for building a library of complex derivatives for various applications, including pharmaceuticals and agrochemicals.
Role in Homogeneous and Heterogeneous Catalysis (as a ligand or catalyst scaffold)
The pyrazine moiety of this compound contains two nitrogen atoms which can act as ligands, coordinating to transition metal centers. Pyrazine-based ligands have been successfully incorporated into catalysts for various chemical transformations. acs.orgtandfonline.com For instance, iron complexes featuring pyrazine-based pincer ligands have been developed for the catalytic hydrogenation of carbon dioxide. acs.org The nitrogen atoms of the pyrazine ring can chelate to a metal, creating a stable complex that can facilitate catalytic cycles.
By modifying the acetamide (B32628) or ethenyl groups, it is possible to tune the electronic properties and steric environment of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. The ability to functionalize the pyrazine core further allows for the creation of sophisticated ligand architectures for applications in both homogeneous and heterogeneous catalysis. acs.org
Table 1: Hypothetical Catalytic Applications of Metal Complexes Derived from this compound
| Metal Center | Potential Reaction Catalyzed | Role of Pyrazine Ligand |
| Palladium (Pd) | C-C Cross-Coupling (e.g., Suzuki, Heck) | Stabilize catalytic species, influence selectivity |
| Iron (Fe) | Hydrogenation, Redox Reactions | Participate in metal-ligand cooperation acs.org |
| Rhodium (Rh) | Hydroformylation | Control regioselectivity and enantioselectivity |
| Copper (Cu) | Click Chemistry, Oxidation Reactions | Accelerate reaction rates |
Exploration in Advanced Materials Development
The combination of a polymerizable group and an electronically active core suggests significant potential for this compound in the field of advanced materials.
The presence of the ethenyl (vinyl) group makes this compound a prime candidate for use as a monomer in polymer synthesis. Vinyl heterocyclic compounds can be polymerized through various mechanisms, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgrsc.org Polymerization would yield a polymer with pyrazine-containing side chains (a polyvinylpyrazine derivative). The properties of the resulting polymer, such as solubility, thermal stability, and electronic characteristics, would be dictated by the pyrazine side groups. Such polymers could find applications as functional coatings, membranes, or platforms for drug delivery. mdpi.com
Table 2: Projected Properties of a Hypothetical Polymer Derived from this compound
| Property | Projected Characteristic | Rationale |
| Backbone | Polyvinyl | Formed from polymerization of the ethenyl group. rsc.org |
| Pendant Group | 3-Cyano-5-acetamidopyrazinyl | Provides functionality and influences electronic properties. |
| Solubility | Potentially soluble in polar organic solvents | Based on the polarity of the acetamide and pyrazine groups. |
| Thermal Stability | Moderate to high | Aromatic pyrazine rings can enhance thermal stability. |
| Glass Transition Temp. (Tg) | Expected to be high | Bulky, rigid side groups typically increase Tg. |
Cyano-functionalized pyrazines are recognized as structurally simple, yet highly effective, electron-deficient building blocks for n-type organic semiconductors. ahnu.edu.cnresearchgate.net The strong electron-withdrawing nature of the cyano group, combined with the inherent electron deficiency of the pyrazine ring, results in materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ahnu.edu.cnresearchgate.net This property is crucial for facilitating efficient electron injection and transport, which are key requirements for n-type materials in organic electronic devices.
Polymers incorporating cyano-pyrazine units have demonstrated substantial unipolar electron mobilities in organic thin-film transistors (OTFTs) and high electrical conductivities when doped, making them suitable for organic thermoelectric applications. ahnu.edu.cn As such, polymers derived from this compound could be investigated for use as n-type semiconductor layers in OTFTs, organic solar cells (OSCs), and Organic Light-Emitting Diodes (OLEDs). rsc.org
Table 3: Representative Electronic Properties of Polymers Based on Cyano-Functionalized Pyrazine Building Blocks
| Polymer Name | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Application | Source |
| P(DPP-CNPz) | -3.88 | 0.85 | OTFT, Thermoelectrics | ahnu.edu.cn |
| P(DPP-DCNPz) | -4.01 | 1.85 | OTFT, Thermoelectrics | ahnu.edu.cnresearchgate.net |
Note: This table shows data for related acceptor-acceptor polymers to illustrate the potential of the cyano-pyrazine unit. P(DPP-CNPz) and P(DPP-DCNPz) are polymers containing cyano-pyrazine and diketopyrrolopyrrole units.
The field of organic electronics is closely linked with the development of advanced sensors. accessengineeringlibrary.com The electron-deficient characteristics of materials based on this compound could be harnessed for sensor applications. An n-type semiconductor channel in a transistor can exhibit a sensitive response to the presence of electron-donating analytes. Upon interaction with such an analyte, the electron density in the semiconductor channel would change, leading to a measurable change in the transistor's current. This principle could be used to design highly sensitive chemical sensors for environmental monitoring or medical diagnostics.
Contribution to the Design of Novel Chemical Reagents
Given its multiple functional groups, this compound could serve as a scaffold for designing novel chemical reagents. For example, the acetamide nitrogen could be deprotonated and used as a nucleophile, or the vinyl group could be transformed into other functionalities (e.g., an epoxide or a diol) to create specialized reagents for organic synthesis. The combination of a heterocyclic core with specific reactive sites offers a platform for developing reagents with unique reactivity profiles.
Conclusion and Future Research Directions
Summary of Key Research Findings Pertaining to N-(3-Cyano-5-ethenylpyrazinyl)acetamide
There are no available research findings to summarize for this compound.
Identification of Remaining Research Gaps and Challenges
The primary research gap is the complete lack of foundational knowledge about this compound. The challenges would include its initial synthesis and characterization.
Future Prospects in Synthetic Methodologies and Chemical Transformations
Without existing synthetic routes, any discussion of future prospects would be purely speculative and not based on scientific evidence.
Opportunities for Interdisciplinary Research in Chemical Sciences
While interdisciplinary research is valuable, identifying specific opportunities for this compound is not feasible without fundamental data on its properties and potential activities.
Q & A
Q. What synthetic routes are commonly employed for N-(3-Cyano-5-ethenylpyrazinyl)acetamide, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves condensation of cyanoacetic acid derivatives with functionalized pyrazinyl amines. For example, a related acetamide synthesis ( ) uses substitution reactions under alkaline conditions (e.g., NaHCO₃), followed by iron powder reduction and condensation with cyanoacetic acid. Key parameters include:
- pH control during substitution to avoid side reactions.
- Temperature optimization (60–80°C for condensation steps).
- Catalyst selection (e.g., EDC or DCC for amide bond formation ).
- Table: Comparative Reaction Conditions
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 3-Cyano-5-ethenylpyrazine, Cyanoacetic acid | DCM, EDC, RT, 12h | 65–75 | |
| 2 | Intermediate purification | Recrystallization (ethanol) | >95% purity |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR for functional group identification (e.g., cyano and ethenyl signals) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity assessment :
- Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 40:60 to 90:10 over 20 min) .
- Elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Standardized assays : Replicate using protocols like MTT (48h incubation, 5% CO₂) to ensure consistency .
- Solubility optimization : Test bioavailability in DMSO vs. aqueous buffers to address formulation biases .
- Comparative studies : Analyze structural analogs (e.g., pyrazolo-pyrazine derivatives) to isolate bioactive motifs .
Q. What computational strategies predict binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein crystal structures (e.g., kinases) to predict binding affinities. Key interactions include hydrogen bonding with the cyano group .
- Molecular dynamics (MD) simulations : Run 100 ns trajectories to validate docking poses and assess complex stability .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrophobic pockets accommodating the ethenyl group) .
Q. How can regioselectivity of ethenyl group introduction be optimized during synthesis?
- Methodological Answer :
- Heck coupling : Use Pd(OAc)₂ with PPh₃ ligand in DMF at 80–100°C for regioselective ethenylation .
- Protecting groups : Temporarily block reactive pyrazinyl nitrogen to prevent side reactions .
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Data Contradiction Analysis
Q. Why might in vitro and in vivo bioactivity results diverge, and how can this be addressed?
- Methodological Answer :
- Metabolic stability : Test compound degradation in liver microsomes to identify rapid clearance .
- Formulation differences : Use pharmacokinetic studies to compare oral vs. intravenous administration .
- Species-specific effects : Validate targets across human and model organism (e.g., murine) receptors .
Method Optimization
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for condensation steps .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .
Structural-Activity Relationship (SAR) Studies
Q. Which functional groups are critical for the compound’s bioactivity, and how can they be modified?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
